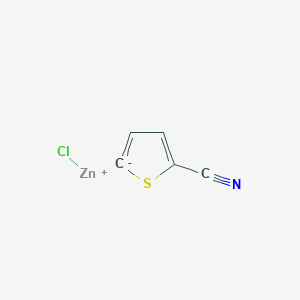
chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is a compound with the molecular formula C₄H₃ClSZn It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile typically involves the reaction of thiophene derivatives with zinc chloride. One common method is the reaction of 2-thienylmagnesium bromide with zinc chloride, which produces the desired compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and are carried out under inert atmospheres.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
科学的研究の応用
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
作用機序
The mechanism of action of chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with other molecules is a key aspect of its activity.
類似化合物との比較
Similar Compounds
2-Thienylzinc chloride: Similar in structure but lacks the nitrile group.
Thiophene derivatives: Various thiophene-based compounds with different substituents.
Uniqueness
Chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile is unique due to the presence of both a zinc atom and a nitrile group, which confer distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and materials science.
特性
CAS番号 |
497839-26-6 |
|---|---|
分子式 |
C5H2ClNSZn |
分子量 |
209.0 g/mol |
IUPAC名 |
chlorozinc(1+);2H-thiophen-2-ide-5-carbonitrile |
InChI |
InChI=1S/C5H2NS.ClH.Zn/c6-4-5-2-1-3-7-5;;/h1-2H;1H;/q-1;;+2/p-1 |
InChIキー |
GTJNVNIORVXMCV-UHFFFAOYSA-M |
正規SMILES |
C1=[C-]SC(=C1)C#N.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


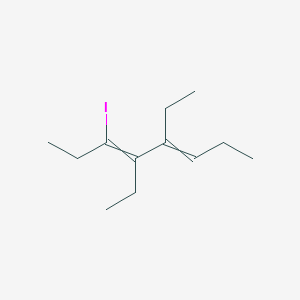
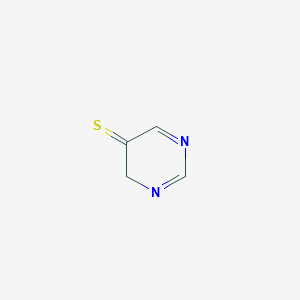
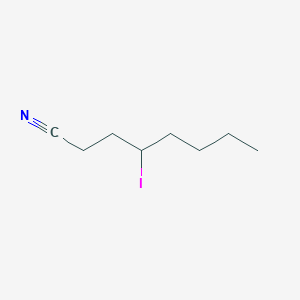

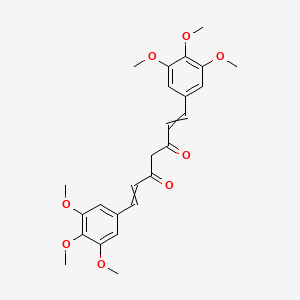
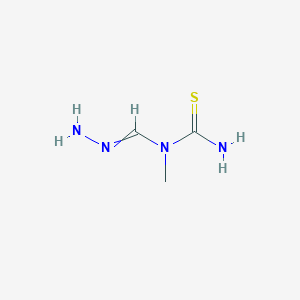
![4-Hydroxy-3-[(4-methoxyphenyl)methyl]-1-methylquinolin-2(1H)-one](/img/structure/B12568704.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(trifluoromethyl)phenyl]methylene]-](/img/structure/B12568707.png)


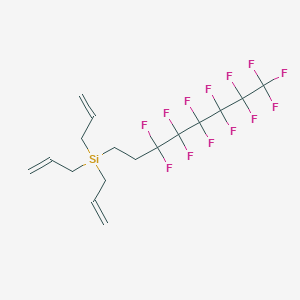
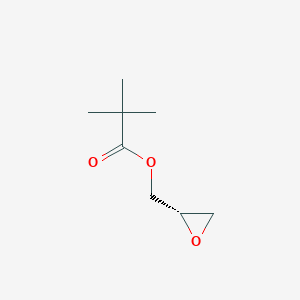
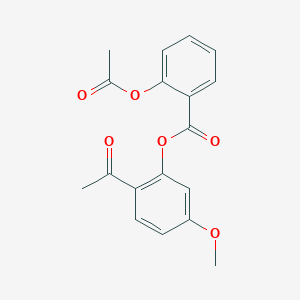
![1-Oxaspiro[2.6]nonane, 4-(3-butenyl)-](/img/structure/B12568742.png)
